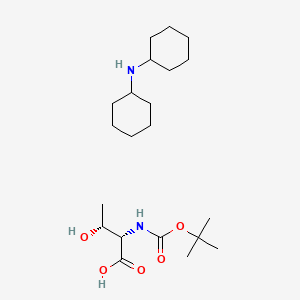

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

CAS No.: 13564-70-0

Cat. No.: VC2804883

Molecular Formula: C21H40N2O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13564-70-0 |

|---|---|

| Molecular Formula | C21H40N2O5 |

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1 |

| Standard InChI Key | BBZZIJOSFVOUGF-BCBTXJGPSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Structural Properties

Chemical Identification Parameters

The compound is uniquely identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 13564-70-0 |

| Molecular Formula | C21H40N2O5 |

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1 |

| Standard InChIKey | BBZZIJOSFVOUGF-BCBTXJGPSA-N |

| Isomeric SMILES | CC@HO.C1CCC(CC1)NC2CCCCC2 |

The compound is also referred to as Boc-L-Threonine DCHA in research and commercial contexts .

Structural Characteristics

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate consists of two principal components:

-

The amino acid derivative: N-tert-butoxycarbonyl-L-threonine, featuring the amino acid threonine with a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position.

-

The counterion: Dicyclohexylamine, which forms a salt with the carboxylic acid function of the protected amino acid.

The stereochemistry at positions 2 and 3 is critical, with the (2S,3R) configuration corresponding to the natural L-threonine. This distinguishes it from the (2S,3S) configuration found in allo-threonine derivatives .

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during peptide synthesis while remaining stable under basic conditions and removable under specific acidic conditions .

Physical and Chemical Properties

Physical Characteristics

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically appears as a white to off-white crystalline solid. Its salt form provides enhanced stability and improved handling characteristics compared to the free acid form of N-tert-butoxycarbonyl-L-threonine.

Solubility Profile

While specific solubility data is limited in the available research, compounds of this nature typically exhibit:

-

Limited solubility in water

-

Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol

-

Moderate solubility in chloroform and dichloromethane

Solvent selection for preparing stock solutions should consider these solubility characteristics to ensure complete dissolution and stability .

Stability Considerations

The stability of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is influenced by several factors:

-

Temperature: Generally more stable at lower temperatures

-

pH: Stable under neutral to basic conditions; the Boc group is susceptible to cleavage under acidic conditions

-

Light exposure: Should be protected from excessive light

-

Moisture: Should be stored in a dry environment

For storage of the solid compound, a temperature of 2-8°C is recommended to maintain long-term stability .

Synthesis and Production Methods

General Synthetic Approach

The synthesis of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves a two-stage process:

-

Protection of L-threonine with a tert-butoxycarbonyl (Boc) group

-

Salt formation with dicyclohexylamine

Based on patent information for related compounds, the Boc protection stage can be efficiently performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base such as triethylamine .

Optimized Synthetic Protocol

An optimized protocol for the synthesis of Boc-protected amino acids, which can be adapted for this compound, involves:

-

Reaction of L-threonine with di-tert-butyl dicarbonate in a mixed solvent system of acetone and water

-

Use of triethylamine (1.5-2 equivalents) as the base catalyst

-

Temperature control between 0-40°C with reaction times of 0.5-4 hours

-

Isolation of the Boc-protected amino acid through acidification and extraction

-

Salt formation with dicyclohexylamine in a suitable organic solvent

This approach offers advantages including high yields, operational simplicity, minimal environmental impact, and good product homogeneity .

Purification Methods

The purification of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves:

-

Extraction with ethyl acetate after acidification of the initial reaction mixture

-

Washing with brine solutions to remove water-soluble impurities

-

Drying over anhydrous sodium sulfate

-

Crystallization from a mixture of ethyl acetate and petroleum ether (typically in a 1:2 volume ratio)

These methods ensure high purity of the final product while maintaining its stereochemical integrity .

Applications in Research and Development

Role in Peptide Synthesis

The primary application of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is in peptide synthesis, where it serves as a protected building block for incorporating threonine residues into peptide chains. The Boc protecting group prevents unwanted reactions at the amino function during coupling reactions, while the dicyclohexylamine salt form provides:

-

Enhanced stability of the protected amino acid

-

Improved crystallinity for easier handling and storage

-

Better solubility characteristics in certain organic solvents used in peptide synthesis

This compound is particularly valuable in solid-phase peptide synthesis and solution-phase peptide coupling strategies.

Analytical Considerations

Quality Control Parameters

Quality control for Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves assessment of:

-

Chemical purity (typically >95%)

-

Stereochemical purity (enantiomeric and diastereomeric purity)

-

Absence of significant impurities

-

Spectral characteristics matching reference standards

-

Specific optical rotation within established ranges

These parameters ensure the compound's suitability for research applications, particularly in peptide synthesis where impurities can significantly impact coupling efficiency and product quality .

| Amount of Compound | Volume Required for Different Concentrations (mL) |

|---|---|

| 1 mM | |

| 1 mg | 2.4966 |

| 5 mg | 12.4828 |

| 10 mg | 24.9657 |

This table shows the volume of solvent (in milliliters) needed to achieve the desired concentration with a specific amount of compound .

Comparison with Related Compounds

Structural Analogues

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can be compared with several structural analogues:

| Compound | Configuration | Key Differences |

|---|---|---|

| Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | (2S,3S) | Different stereochemistry at position 3 (allo-threonine derivative) |

| N-Boc-L-threonine | N/A | Free acid form rather than dicyclohexylamine salt |

| N-Boc-L-threonine methyl ester | N/A | Methyl ester rather than dicyclohexylamine salt |

These structural variations result in different physical properties, solubility characteristics, and potentially different behaviors in synthetic applications .

Protection Strategies

Different protection strategies for threonine can be compared:

| Protection Strategy | Advantages | Limitations |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Stable to bases and nucleophiles, removable with acid | Sensitive to strong acids, may require orthogonal protection |

| Fmoc (9-fluorenylmethoxycarbonyl) | Stable to acids, removable with base | Sensitive to bases, more expensive |

| Cbz (benzyloxycarbonyl) | Stable to acids and bases, removable by hydrogenolysis | Requires special deprotection conditions |

The choice of protection strategy depends on the specific requirements of the synthetic scheme and compatibility with other protecting groups in the molecule .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume